Product packaging for DMT-dG(ib) Phosphoramidite(Cat. No.:CAS No. 93183-15-4)

DMT-dG(ib) Phosphoramidite

Cat. No.: B048950
CAS No.: 93183-15-4
M. Wt: 839.9 g/mol
InChI Key: FDRMKYVTIFSDPR-MMROLVBFSA-N
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Description

DMT-dG(ib) Phosphoramidite is a critical building block for the solid-phase synthesis of oligonucleotides, specifically designed to incorporate a modified deoxyguanosine residue into DNA strands. The key feature of this phosphoramidite is the presence of an isobutyryl (ib) group protecting the exocyclic amine of the guanine base. This protection is essential to prevent the formation of side products, such as branched chains, during the synthesis process, thereby ensuring high coupling efficiency and the production of sequences with high fidelity and yield. The dimethoxytrityl (DMT) group at the 5'-hydroxyl position serves a dual purpose: it protects the hydroxyl during the chain elongation and allows for real-time monitoring of the synthesis efficiency via detritylation assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H54N7O8P B048950 DMT-dG(ib) Phosphoramidite CAS No. 93183-15-4

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRMKYVTIFSDPR-MMROLVBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54N7O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100888
Record name Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

839.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93183-15-4
Record name Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite]
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Synthesis and Derivatization of Dmt Dg Ib Phosphoramidite

Synthetic Routes for DMT-dG(ib) Phosphoramidite (B1245037) Production

The production of DMT-dG(ib) Phosphoramidite is a multi-step process that involves the sequential protection of the functional groups of the parent nucleoside, 2'-deoxyguanosine (B1662781), followed by a final phosphitylation step.

The synthesis begins with the protection of the exocyclic amino group of the guanine (B1146940) base.

N-Acylation: The N2-amino group of 2'-deoxyguanosine is protected using isobutyryl chloride or anhydride (B1165640). This step yields N2-isobutyryl-2'-deoxyguanosine (dG(ib)). This protection is crucial to prevent side reactions at the exocyclic amine during the subsequent steps of oligonucleotide synthesis.

5'-Hydroxyl Protection: The primary 5'-hydroxyl group of the sugar moiety is then selectively protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group. This is typically achieved by reacting N2-isobutyryl-2'-deoxyguanosine with DMT-chloride in pyridine. The DMT group is essential as it masks the 5'-OH during the phosphitylation of the 3'-OH and during the coupling reaction, and its subsequent removal with a mild acid allows for the stepwise elongation of the DNA chain. mdpi.com This reaction produces the key intermediate: N2-isobutyryl-5'-O-DMT-2'-deoxyguanosine.

Intermediate Purification: The resulting DMT-protected intermediate is purified, often using silica (B1680970) gel chromatography, to ensure high purity before the final phosphitylation step.

The final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position of the sugar. This reaction, known as phosphitylation, converts the protected nucleoside into a building block ready for oligonucleotide synthesis. entegris.com

The N2-isobutyryl-5'-O-DMT-2'-deoxyguanosine intermediate is reacted with a phosphitylating agent, most commonly 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or collidine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the highly reactive phosphitylating agent and the product. entegris.com The 2-cyanoethyl group serves as the protecting group for the phosphorus, while the diisopropylamino group is the leaving group during the coupling reaction on the DNA synthesizer, which is activated by a weak acid such as tetrazole. entegris.com

The final product, this compound, is then purified and stored as a stable solid until use. sigmaaldrich.com

Protecting Group Strategies for Guanine (Isobutyryl Protection)

The choice of protecting groups is fundamental to the success of oligonucleotide synthesis. For deoxyguanosine, the isobutyryl (ib) group has been a conventional choice for protecting the exocyclic N2-amino function. umich.eduoup.com

The isobutyryl group is a robust acyl protecting group that was adopted from early phosphodiester and phosphotriester synthesis methodologies. oup.com Its primary rationale is its high stability under the various conditions encountered during automated solid-phase DNA synthesis. This includes stability to:

The acidic conditions (e.g., trichloroacetic or dichloroacetic acid) used for the repeated removal of the 5'-DMT group. mdpi.comresearchgate.net

The reagents used in the capping step (e.g., acetic anhydride).

The oxidizing agent (e.g., iodine solution) used to convert the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

This stability ensures the integrity of the guanine base throughout the entire chain assembly process, preventing unwanted side reactions and depurination. oup.com While newer, more labile protecting groups like dimethylformamidine (dmf) have been introduced to allow for faster deprotection, the isobutyryl group remains a standard for routine synthesis due to its reliability and long-established use. glenresearch.com

The high stability of the isobutyryl group necessitates relatively harsh conditions for its removal (deprotection) after the oligonucleotide chain has been fully assembled. oup.com It is significantly more resistant to cleavage than other acyl groups, such as the benzoyl group on deoxycytidine. oup.com

Complete removal of the isobutyryl group from the guanine residues, along with the cleavage of the oligonucleotide from the solid support and removal of the cyanoethyl phosphate protecting groups, is typically achieved by heating the support in concentrated ammonium (B1175870) hydroxide (B78521). sigmaaldrich.compsu.edu Studies have shown that incomplete removal can occur with shorter treatment times or lower temperatures. oup.compsu.edu

Deprotection ReagentTemperatureDurationEfficacy
Concentrated Ammonium Hydroxide 55 °C8 hoursRecommended for standard deprotection. sigmaaldrich.com
Concentrated Ammonium Hydroxide Room Temperature24 hoursAlternative to heating for longer periods. sigmaaldrich.com
Concentrated Ammonia 55 °C> 6 hoursComplete removal observed at the monomer level. nih.gov
0.2 M NaOH in Methanol/Water Not Specified> 24 hoursHalf-life of 271 minutes, indicating very slow deprotection. psu.edu

The slow deprotection kinetics of the isobutyryl group is a key consideration, especially for the synthesis of oligonucleotides containing sensitive or modified bases that cannot withstand prolonged exposure to strong bases at high temperatures. oup.com

Derivatization of this compound for Specialized Applications

This compound can serve as a starting point for the synthesis of modified phosphoramidites, enabling the incorporation of specialized nucleosides into DNA for various research applications.

One notable example is the synthesis of 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine phosphoramidite . This is achieved by first synthesizing 3′,5′-O-Bis(tert-butyldimethylsilyl)-N-2-isobutyryl-2′-deoxyguanosine from the corresponding dG(ib) precursor. This intermediate is then fluorinated at the C8 position of the guanine base using N-fluorobenzenesulfonimide. mdpi.comresearchgate.net Following fluorination, the silyl (B83357) protecting groups are removed, and the 5'-O-DMT group is added, followed by phosphitylation at the 3'-position. The resulting phosphoramidite allows for the site-specific incorporation of 8-fluoro-2'-deoxyguanosine into oligonucleotides, which can be used as a probe for studying DNA structure and interactions using 19F NMR spectroscopy. mdpi.com

Another area of derivatization involves the creation of P-metalated phosphoramidites . In this advanced application, the this compound can be reacted with a metal precursor, such as a gold(I) or platinum(II) complex. acs.orgacs.org For instance, treatment with a gold(I) precursor can generate a P-aurated species. acs.org These metalated phosphoramidites are being explored for the synthesis of novel organometallic-nucleic acid hybrid materials and for creating diastereomerically pure phosphoramidites, as the metal coordination can facilitate the separation of P-chiral diastereomers. acs.org

Isotope-Labeled Variants (e.g., ¹³C, ¹⁵N)

The synthesis of isotopically labeled this compound is crucial for a variety of biophysical studies, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for detailed investigation of DNA structure and dynamics. The introduction of stable isotopes such as ¹³C and ¹⁵N provides specific probes to elucidate molecular interactions and conformations.

The general strategy for preparing these labeled compounds involves the synthesis of the labeled 2'-deoxyguanosine nucleoside first, followed by the standard protection and phosphitylation steps to yield the final phosphoramidite.

Synthesis of ¹³C-Labeled 2'-deoxyguanosine:

The synthesis of atom-specifically ¹³C-modified 2'-deoxyguanosine has been reported, providing the essential precursor for the corresponding phosphoramidite. nih.govnih.gov For instance, 8-¹³C purine (B94841) DNA phosphoramidites have been synthesized and successfully incorporated into DNA strands. nih.govnih.gov The process typically starts from a smaller, commercially available ¹³C-labeled precursor. A detailed synthetic route for 5′-DMT-N⁶-Bz-8-¹³C-2′-deoxyadenosine has been described, which can be adapted for guanosine (B1672433). nih.gov

A general procedure involves:

Synthesis of the ¹³C-labeled purine base.

Glycosylation to attach the deoxyribose sugar moiety.

Selective protection of the functional groups on the base and sugar.

Introduction of the dimethoxytrityl (DMT) group at the 5'-hydroxyl position.

Phosphitylation of the 3'-hydroxyl group to introduce the phosphoramidite moiety.

Synthesis of ¹⁵N-Labeled 2'-deoxyguanosine:

Similarly, the synthesis of ¹⁵N-labeled 2'-deoxyguanosine has been accomplished. acs.orgnih.gov Specific labeling patterns, such as [1-¹⁵N] and [2-¹⁵N]-labeled 2'-deoxyguanosines, have been achieved through multi-step chemical synthesis. acs.org The starting materials for these syntheses are typically simple, inexpensive ¹⁵N-labeled precursors like [¹⁵N]NaNO₂. nih.gov The labeled nitrogen atoms are incorporated into the heterocyclic purine ring through a series of chemical transformations.

For example, the synthesis of [7,NH₂-¹⁵N₂]- and [8-¹³C-7,NH₂-¹⁵N₂]adenosine has been detailed, starting from 4-amino-6-hydroxy-2-mercaptopyrimidine. nih.gov These methods can be conceptually applied to the synthesis of labeled guanosine. Once the labeled 2'-deoxyguanosine is obtained, it is converted to the this compound using standard procedures. isotope.com

Commercially available labeled phosphoramidites:

Several isotopically labeled versions of 2'-deoxyguanosine phosphoramidite are commercially available, facilitating their use in research. These include:

2'-deoxyguanosine phosphoramidite (¹³C₁₀, 98%; ¹⁵N₅, 98%) isotope.com

2'-deoxyguanosine phosphoramidite (¹⁵N₅, 98%) isotope.com

this compound-¹⁵N₅ medchemexpress.com

These labeled compounds serve as invaluable tools for researchers studying DNA structure, dynamics, and interactions with other molecules.

Isotope-Labeled Variant Labeling Application Reference
2'-deoxyguanosine phosphoramidite¹³C₁₀, ¹⁵N₅Biomolecular NMR, Genetic Therapy isotope.com
2'-deoxyguanosine phosphoramidite¹⁵N₅Biomolecular NMR, Genetic Therapy isotope.com
This compound-¹⁵N₅¹⁵N₅DNA Synthesis medchemexpress.com
8-¹³C purine DNA phosphoramidites⁸-¹³CNMR Spectroscopy nih.govnih.gov
[1-¹⁵N] and [2-¹⁵N]-2'-deoxyguanosine¹-¹⁵N, ²-¹⁵NPrecursor for Labeled DNA acs.org

Introduction of Other Chemical Modifications (e.g., 2'-O-Methyl)

Beyond isotopic labeling, the introduction of other chemical modifications to this compound can impart novel properties to synthetic oligonucleotides. One of the most significant modifications is the introduction of a methyl group at the 2'-position of the deoxyribose sugar, resulting in a 2'-O-methyl (2'-OMe) derivative.

The 2'-O-methylation is a common, naturally occurring modification in RNA that enhances the stability of oligonucleotides against nuclease degradation and can increase their binding affinity to target RNA sequences. creative-biolabs.comgenelink.comidtdna.com

Synthesis of 2'-O-Methyl Guanosine Phosphoramidites:

The synthesis of 2'-O-methyl ribonucleoside phosphoramidites has been extensively studied. nih.govnih.gov A common approach involves the alkylation of the ribonucleoside at an early stage of the synthesis. nih.govnih.gov For guanosine, this process can be challenging due to the reactivity of the guanine base. epo.org

One reported method for preparing 2'-O-alkylated guanosine 3'-O-phosphoramidites involves the following key steps: google.com

Alkylation of 2,6-diamino-9-(ribofuranosyl)purine to form a 2,6-diamino-9-(2'-O-alkylated ribofuranosyl)purine.

Deamination of the resulting compound to yield the 2'-O-alkylated guanosine.

Protection of the 5'-hydroxyl group with a DMT group.

Phosphitylation of the 3'-hydroxyl group to give the desired phosphoramidite.

Another strategy involves the direct methylation of a protected guanosine derivative. For instance, a procedure using methyl iodide and sodium hydride has been described for the alkylation of O⁶-protected guanosine. nih.govnih.gov

The synthesis of 2'-O-methyl-l-uridine has also been reported, starting from anhydrouridine and using magnesium in methanol. nih.govacs.org While this is for an L-nucleoside, the general principles of methylation can be informative.

Properties and Applications of 2'-O-Methyl Modified Oligonucleotides:

Oligonucleotides containing 2'-O-methyl modifications exhibit several advantageous properties:

Increased Nuclease Resistance: The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from cleavage by nucleases. creative-biolabs.comgenelink.comidtdna.com

Enhanced Duplex Stability: The incorporation of 2'-O-methyl nucleotides can increase the melting temperature (Tm) of duplexes with RNA targets. genelink.com

Improved Synthesis Efficiency: 2'-O-Methyl phosphoramidites often show higher coupling efficiencies in solid-phase synthesis compared to RNA monomers. genelink.com

These properties make 2'-O-methyl modified oligonucleotides valuable tools in antisense technology, siRNA applications, and diagnostics. creative-biolabs.comidtdna.comresearchgate.net

Modification Key Synthetic Step Resulting Properties References
2'-O-MethylAlkylation of a protected guanosine precursorIncreased nuclease resistance, enhanced duplex stability creative-biolabs.comgenelink.comidtdna.comnih.govnih.govgoogle.com

Chemical Stability and Degradation Pathways of Dmt Dg Ib Phosphoramidite

Factors Influencing Solution Stability

The longevity and reactivity of DMT-dG(ib) Phosphoramidite (B1245037) in solution are contingent upon several external factors, including the choice of solvent, the presence of water, and the conditions under which it is stored. Of the standard deoxyribonucleoside phosphoramidites, the guanosine (B1672433) amidite, and specifically DMT-dG(ib), is known to be the least stable and most susceptible to degradation. researchgate.netnih.govtandfonline.comtandfonline.com

Acetonitrile (B52724) is the most commonly used solvent for dissolving phosphoramidites for automated oligonucleotide synthesis. tandfonline.com While anhydrous acetonitrile is preferred, the stability of DMT-dG(ib) Phosphoramidite in this solvent is still a significant concern. nih.gov Studies have shown that even in anhydrous acetonitrile and under an inert argon atmosphere, this compound degrades significantly over time. tandfonline.com The stability of phosphoramidites in acetonitrile solution generally decreases in the order T > dC > dA > dG. nih.govtandfonline.comtandfonline.com In one study, after five weeks of storage in an acetonitrile solution under an inert gas atmosphere, the purity of dG phosphoramidite was reduced by 39%, compared to only 2% for T and dC phosphoramidites and 6% for dA phosphoramidite. nih.govtandfonline.comtandfonline.com

Dichloromethane (B109758) is another solvent used for dissolving phosphoramidites. google.com However, detailed comparative studies on the long-term stability of this compound in dichloromethane versus acetonitrile are not extensively detailed in the provided research. Anhydrous conditions are recommended for both solvents to minimize hydrolytic degradation.

Table 1: Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile Relative degradation of standard phosphoramidites in acetonitrile solution over a period of five weeks under an inert atmosphere.

PhosphoramiditePurity Reduction (%)
T2
dC(bz)2
dA(bz)6
dG(ib)39
Data sourced from studies on phosphoramidite stability in acetonitrile. nih.govtandfonline.comtandfonline.com

The presence of water is a primary factor in the degradation of phosphoramidites, with the dG phosphoramidite being particularly susceptible. researchgate.netnih.govresearchgate.net Hydrolysis is a major degradation pathway, and its rate is influenced by the water content in the solvent. nih.govtandfonline.com Even small amounts of water, in the range of 0.1% to 0.2% (w/w), can lead to significant hydrolysis (5-10%) during storage or synthesis. tandfonline.com Despite having the lowest initial water content in one study (0.11% w/w), dG(ib) phosphoramidite degraded the fastest, indicating its high intrinsic reactivity towards hydrolysis. tandfonline.com

Efforts to reduce the degradation rate include the use of molecular sieves to decrease the water concentration in the solution. nih.govtandfonline.com Reducing the water content is considered a preferred method for stabilizing amidite solutions. tandfonline.com

Temperature and storage conditions play a crucial role in maintaining the stability of this compound. For long-term storage, it is recommended to keep the phosphoramidite as a powder at -20°C. medchemexpress.comtargetmol.comsigmaaldrich.com In solution, phosphoramidites are also best stored at low temperatures, such as -20°C or -80°C, under an inert nitrogen atmosphere to minimize both hydrolysis and oxidation. medchemexpress.comresearchgate.net When dissolved in acetonitrile as a 30 mM solution and stored at -25°C, dG phosphoramidites have been found to be stable for several weeks. researchgate.net

However, for practical use on automated oligonucleotide synthesizers, phosphoramidite solutions are often kept at ambient temperature, which accelerates their degradation. researchgate.netresearchgate.net Repeated freeze-thaw cycles should also be avoided as they can introduce moisture and promote degradation.

Primary Degradation Mechanisms

The primary and most direct degradation pathway for this compound is hydrolysis. nih.govnih.govresearchgate.net This reaction involves the nucleophilic attack of a water molecule on the phosphorus atom of the phosphoramidite. This leads to the displacement of the diisopropylamino group and the formation of the corresponding H-phosphonate diester. researchgate.nettandfonline.com This hydrolysis can be catalyzed by acids. nih.govtandfonline.com The degradation of dG phosphoramidites via hydrolysis is second order with respect to the phosphoramidite concentration, which suggests an autocatalytic process. researchgate.netnih.govresearchgate.net

Beyond simple hydrolysis, a more complex degradation pathway involves the elimination of acrylonitrile (B1666552) from the cyanoethyl protecting group of the phosphite (B83602) moiety. nih.govtandfonline.comtandfonline.com This elimination is followed by an autocatalytic process where the released acrylonitrile can react with another phosphoramidite molecule. nih.govtandfonline.com This autocatalytic, acrylonitrile-induced formation of cyanoethyl phosphonoamidates represents a significant degradation route. nih.govtandfonline.com The degradation of dG phosphoramidites shows a direct correlation between the ease of removal of the exocyclic amine protecting group and the tendency to undergo autocatalytic degradation. nih.govresearchgate.net

Table 2: Key Degradation Products of this compound in Solution

Degradation ProductFormation Pathway
CE-H-phosphonateAcid-catalyzed hydrolysis
H-phosphonateBase-catalyzed elimination of acrylonitrile from CE-H-phosphonate
CE-phosphonoamidateAutocatalytic addition/elimination (Arbuzov-type reaction)
Based on described degradation pathways. tandfonline.com

Acid-Catalyzed Depurination and its Mitigation

A significant challenge in the use of this compound is its susceptibility to acid-catalyzed depurination. This reaction involves the cleavage of the glycosidic bond that connects the purine (B94841) base (guanine) to the deoxyribose sugar moiety. umich.eduglenresearch.com The presence of electron-withdrawing acyl protecting groups, such as the isobutyryl (ib) group on the guanine (B1146940) base, can destabilize this bond, making it more prone to cleavage under acidic conditions. glenresearch.com

Mitigation Strategies:

Several strategies can be employed to mitigate acid-catalyzed depurination:

Alternative Protecting Groups: The use of electron-donating protecting groups on the purine base can enhance the stability of the glycosidic bond. For instance, formamidine-based protecting groups, such as dimethylformamidine (dmf), have been shown to be more resistant to depurination compared to the isobutyryl group. glenresearch.com

Milder Deblocking Conditions: Employing weaker acids for the removal of the DMT group can reduce the extent of depurination. Dichloroacetic acid (DCA) is often preferred over the stronger trichloroacetic acid (TCA) for this purpose, especially when synthesizing longer oligonucleotides. umich.edu

Optimized Reaction Times: Minimizing the exposure time to acidic conditions during the deblocking step is crucial. umich.edu A thorough wash with a neutral solvent like acetonitrile after deblocking helps to completely remove the acid before the next coupling step, preventing premature detritylation of the incoming phosphoramidite. umich.edu

Strategies for Enhancing Stability

The inherent instability of phosphoramidites, particularly the guanosine derivatives like this compound, necessitates specific strategies to enhance their stability, both in solid form and in solution. nih.govtandfonline.comnih.gov

Use of Molecular Sieves and Basic Additives

The primary degradation pathway for phosphoramidites in solution is hydrolysis, caused by residual water in the solvent (typically anhydrous acetonitrile). nih.govtandfonline.comtandfonline.com this compound is particularly susceptible to this degradation. nih.govtandfonline.com

Molecular Sieves:

To combat hydrolysis, the use of molecular sieves is a common and effective strategy. nih.govtandfonline.comtrilinkbiotech.com These are porous materials that can selectively adsorb small molecules like water from the solvent.

Application: High-quality 3Å molecular sieves are added to the anhydrous acetonitrile used to dissolve the phosphoramidite. trilinkbiotech.comthermofisher.com This should be done at least 24 hours before use to ensure the water content is reduced to a minimum, preferably below 10-30 ppm. trilinkbiotech.com For expensive or particularly sensitive amidites, a layer of sieves can be added directly to the vial containing the dissolved phosphoramidite. trilinkbiotech.com

Efficacy: The use of molecular sieves has been shown to significantly reduce the rate of phosphoramidite degradation by lowering the water concentration in the solution. nih.govtandfonline.comtandfonline.com For instance, using a 10g molecular sieve pack in 1 liter of acetonitrile can substantially decrease the water content over 24 hours. honyabio.com

Basic Additives:

Acid-catalyzed hydrolysis is another significant degradation pathway. nih.govtandfonline.com The addition of small amounts of a non-nucleophilic base can neutralize any acidic impurities present in the solvent or formed during storage, thereby reducing the rate of degradation. nih.govtandfonline.comtandfonline.com

Application: A small amount of a base, such as triethylamine (B128534) (TEA), is often added to the phosphoramidite solution. tandfonline.comlcms.cz For example, stock solutions of phosphoramidites are sometimes prepared in anhydrous acetonitrile containing 0.01% (v/v) TEA. lcms.cz

Mechanism: The base neutralizes acidic species that can catalyze the hydrolysis of the phosphoramidite, thus enhancing its stability in solution. nih.govtandfonline.comtandfonline.com

Optimization of Concentration

The concentration of the phosphoramidite solution can also influence its stability. Research has shown that for dG phosphoramidites, the degradation can be second order with respect to the phosphoramidite concentration, indicating an autocatalytic hydrolysis reaction. researchgate.net

Concentration Effects:

Studies have demonstrated that the rate of degradation of dG phosphoramidites can be reduced by lowering their concentration in solution. nih.govtandfonline.com This is because the autocatalytic process, where the phosphoramidite itself contributes to its degradation, is less pronounced at lower concentrations. researchgate.net

Below is a data table illustrating the stability of dG amidite under various conditions, highlighting the impact of concentration.

Table 1: Stability of dG amidite 1c in acetonitrile solution under various conditions (area-% by HPLC)

Time (days) 0.2 M amidite 0.1 M amidite 0.2 M amidite + molecular sieves 0.2 M amidite + 1% triethylamine
0 96.2 96.2 96.2 96.2
1 92.4 93.8 95.1 95.8
3 84.1 88.2 92.3 94.1
7 70.3 78.5 87.6 91.2

Data sourced from a study on the degradation of deoxyribonucleoside phosphoramidites. tandfonline.com

This data clearly shows that decreasing the concentration from 0.2 M to 0.1 M slows down the degradation of the dG amidite. tandfonline.com The most significant stabilization, however, is achieved by the addition of molecular sieves or a basic additive like triethylamine. tandfonline.com

Analytical Methodologies for Quality Control and Characterization of Dmt Dg Ib Phosphoramidite

Spectroscopic Techniques

Spectroscopic methods are indispensable for the primary characterization and routine quality assessment of DMT-dG(ib) Phosphoramidite (B1245037).

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is a critical technique for determining the purity of DMT-dG(ib) Phosphoramidite and verifying the correct trivalent phosphorus (P(III)) state of the phosphite (B83602) moiety. bioneer.comsigmaaldrich.comsigmaaldrich.com The phosphoramidite signals typically resonate in the region between 140 ppm and 155 ppm. magritek.com Since the phosphorus center is chiral, phosphoramidites exist as a mixture of two diastereomers, which may appear as two distinct singlets in the ³¹P-NMR spectrum. magritek.com The large chemical shift window and the simplicity of the signals make ³¹P-NMR ideal for rapid and automated identification. magritek.com A purity level of ≥99% is often specified for this analysis. bioneer.comsigmaaldrich.comsigmaaldrich.com The presence of any significant signals outside the expected phosphoramidite region could indicate the presence of P(V) oxide impurities, a common degradation product.

Table 1: Typical ³¹P-NMR Specifications for this compound

Parameter Specification Reference
Purity ≥99% bioneer.comsigmaaldrich.comsigmaaldrich.com
Trivalent Phosphorus (P(III)) Impurities ≤ 0.5% usp.org

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound. thermofisher.comusp.org The complex spectrum provides a fingerprint of the entire molecule, allowing for the verification of all its key components, including the dimethoxytrityl (DMT) group, the deoxyribose sugar, the isobutyryl protecting group, and the diisopropylamino and cyanoethyl moieties on the phosphoramidite group. magritek.com Although the spectra can be complex, specific regions are diagnostic for compound identification, such as the anomeric proton of the sugar moiety which typically appears between 5.0 ppm and 6.4 ppm. magritek.com The integration of the peaks in the ¹H-NMR spectrum can also provide quantitative information about the relative number of protons in different chemical environments.

Ultraviolet-Visible (UV/VIS) spectroscopy is a straightforward and rapid method used for identity confirmation of this compound. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The presence of the DMT group, a strong chromophore, results in a characteristic UV absorbance profile. The confirmation is typically achieved by comparing the UV spectrum of the sample to that of a reference standard. While not a standalone method for purity assessment, it serves as a quick identity check.

Chromatographic Separation Methods

Chromatographic techniques are essential for the detailed purity assessment and impurity profiling of this compound. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone for determining the purity of this compound and for profiling its impurities. thermofisher.combioneer.comsigmaaldrich.com A typical specification for purity by RP-HPLC is ≥99.0%. sigmaaldrich.comsigmaaldrich.com The method can separate the two diastereomers of the phosphoramidite and resolve various process-related impurities and degradation products. thermofisher.com The stability of phosphoramidites in solution can be monitored by HPLC, with dG phosphoramidites generally showing lower stability compared to other nucleoside phosphoramidites. researchgate.netacs.org For instance, one study showed that after five weeks of storage in an acetonitrile (B52724) solution under an inert atmosphere, the purity of dG phosphoramidite was reduced by 39%. researchgate.net

Table 2: Typical HPLC Purity Specifications for this compound

Parameter Specification Reference
Purity (area%) ≥ 98% usp.org
Total Impurities ≤ 2.0% usp.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it an invaluable tool for the identification and analysis of this compound and its impurities. lcms.czthermofisher.comsigmaaldrich.com LC-MS is traditionally used for the identification testing of phosphoramidite raw materials. lcms.czwaters.com The technique allows for the confirmation of the molecular weight of the parent compound and the identification of unknown impurities by providing their mass-to-charge ratio. lcms.czthermofisher.com This is particularly important for detecting and characterizing impurities that may be present at low levels and not easily detectable by UV. thermofisher.com The use of high-resolution mass spectrometry (HRMS) can further aid in the structural elucidation of these impurities.

Other Characterization Techniques

Complementary analytical methods are employed to assess specific quality attributes of this compound that are not fully covered by other techniques. These methods focus on quantifying residual impurities, such as water, and confirming the fundamental elemental composition of the molecule.

Karl Fischer Titration for Water Content Determination

The quantification of water content is a critical quality control parameter for phosphoramidites, including this compound. chromatographyonline.comusp.org Due to their inherent sensitivity to moisture, the presence of excess water can lead to the hydrolysis of the phosphoramidite linkage. chromatographyonline.com This degradation compromises the coupling efficiency during automated oligonucleotide synthesis, resulting in the formation of truncated sequences (H-phosphonate byproducts) and a lower yield of the desired full-length oligonucleotide. chromatographyonline.comnih.gov

Karl Fischer Titration (KFT) is the standard method for determining trace amounts of water in solid samples. nih.govgoogle.com The technique is highly specific to water and can achieve high accuracy and precision. For high-purity phosphoramidites intended for therapeutic or diagnostic oligonucleotide manufacturing, stringent control of water content is essential. thermofisher.com Manufacturers typically specify a maximum allowable water content, which is verified for each batch. thermofisher.comsigmaaldrich.comsigmaaldrich.com While specific limits can vary, a common specification for high-grade phosphoramidites is a water content of ≤0.3%. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Table 1: Representative Water Content Specifications for DNA Phosphoramidites

Product GradeSpecification (Water Content by KFT)Reference
Proligo® Reagents≤0.3 wt. % sigmaaldrich.com
TheraPure™ Grade≤0.3% thermofisher.com
Research Grade≤0.3% sigmaaldrich.comsigmaaldrich.com

This table presents typical industry specifications for high-quality phosphoramidites.

Elemental Analysis

The accepted molecular formula for this compound is C₄₄H₅₄N₇O₈P. xcessbio.comsigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated. A close correlation between the experimental results and these theoretical values confirms the identity and high purity of the synthesized material. Significant deviations would suggest the presence of residual solvents, inorganic salts, or other impurities.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01144528.48462.92
HydrogenH1.0085454.4326.48
NitrogenN14.007798.04911.67
OxygenO15.9998127.99215.24
PhosphorusP30.974130.9743.69
Total 839.931 100.00

Calculations are based on a molecular formula of C₄₄H₅₄N₇O₈P and a molecular weight of 839.93 g/mol . xcessbio.comsigmaaldrich.com

Advanced Applications in Nucleic Acid Synthesis and Research

Integration of DMT-dG(ib) Phosphoramidite (B1245037) in Automated DNA Synthesizers

DMT-dG(ib) Phosphoramidite, or 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite, is a cornerstone monomer for the chemical synthesis of DNA. Its structure is optimized for the universally adopted phosphoramidite method, which facilitates the efficient, sequential addition of nucleotides onto a growing DNA chain. This process is fully automated in modern DNA synthesizers, which perform a four-step cycle for each nucleotide addition. tcichemicals.comnih.gov

The integration of this compound into this automated cycle is fundamental. The cycle begins with the removal of the acid-labile 5'-Dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support, exposing a free 5'-hydroxyl group. nih.govnih.gov In the second step, the this compound, activated by a catalyst, is coupled to this hydroxyl group, forming a phosphite (B83602) triester linkage. tcichemicals.comnih.gov Any unreacted 5'-hydroxyl groups are then permanently blocked in a capping step to prevent the formation of deletion mutations (n-1 sequences). nih.gov Finally, the unstable phosphite triester is oxidized to a stable phosphate (B84403) triester, completing the addition of the guanosine (B1672433) nucleotide. tcichemicals.com This entire cycle is repeated until the desired oligonucleotide sequence is fully assembled. thermofisher.com

The isobutyryl (ib) group protecting the exocyclic amine of guanine (B1146940) is crucial for preventing unwanted side reactions during synthesis. It remains stable throughout the assembly process but can be efficiently removed during the final deprotection step, typically using concentrated ammonia. sigmaaldrich.com

The yield and purity of a synthetic oligonucleotide are critically dependent on the efficiency of each coupling step. A small decrease in efficiency is magnified over the course of synthesizing a long DNA strand. For instance, an average coupling efficiency of 98% results in a 68% yield of the full-length product for a 20-mer, but this drops to just 13% for a 100-mer. Therefore, achieving near-quantitative coupling efficiency (>99%) at each step is paramount. glenresearch.com

The optimization of this crucial step when using this compound involves several factors, most notably the choice of activator. The activator protonates the nitrogen of the phosphoramidite, creating a highly reactive intermediate. glenresearch.com For decades, 1H-Tetrazole was the standard activator. However, its acidity (pKa 4.8) can cause a detrimental side reaction: the premature removal of the DMT group from other dissolved phosphoramidite monomers. glenresearch.comglenresearch.com This is particularly problematic for dG phosphoramidites, which are more susceptible to detritylation than other bases. The prematurely deprotected dG can then react with another activated dG phosphoramidite, forming a GG dimer that gets incorporated into the growing oligonucleotide, resulting in an n+1 impurity that is difficult to separate from the desired product. glenresearch.com

Table 1: Comparison of Activators for Phosphoramidite Coupling
ActivatorpKaKey CharacteristicsImpact on DMT-dG(ib) Coupling
1H-Tetrazole4.8Standard, historical activator. Acidity comparable to acetic acid. glenresearch.comglenresearch.comEffective, but its acidity can cause premature detritylation of the dG-phosphoramidite, leading to GG dimer formation and n+1 impurities. glenresearch.com
5-Ethylthio-1H-tetrazole (ETT)4.3"Turbo" activator with higher acidity than tetrazole, often used for sluggish reactions like RNA synthesis. glenresearch.comIncreased acidity exacerbates the problem of premature detritylation and n+1 impurity formation, making it less ideal for long DNA synthesis. glenresearch.com
4,5-Dicyanoimidazole (DCI)5.2Less acidic but more nucleophilic than tetrazole. glenresearch.comglenresearch.com Doubles the coupling rate. glenresearch.comresearchgate.netConsidered a superior activator; minimizes premature detritylation and n+1 impurities while promoting rapid and highly efficient coupling. glenresearch.com

The synthesis of long oligonucleotides (over 100 bases) presents significant chemical challenges, and the performance of this compound is a critical factor. The primary obstacles related to the guanosine monomer are depurination and the formation of n+1 impurities. glenresearch.com

Depurination is the cleavage of the bond between the guanine base and the deoxyribose sugar, which can occur due to repeated exposure to the acid used for DMT removal in each cycle. While all purines are susceptible, guanosine is particularly vulnerable. To counteract this, some protocols substitute the standard isobutyryl (ib) protecting group with a dimethylformamidine (dmf) group, which is electron-donating and offers better protection against acid-catalyzed depurination. glenresearch.com

As discussed previously, the formation of n+1 impurities from GG dimers is a major issue in long synthesis due to the large number of coupling cycles. The strategy to mitigate this directly involves optimizing the coupling chemistry of the dG phosphoramidite. The use of a less acidic, more nucleophilic activator like DCI is the preferred method to prevent the premature detritylation that initiates this side reaction. glenresearch.com By minimizing both depurination and n+1 sequence formation, the use of appropriately protected and activated dG phosphoramidites is essential for the successful, high-fidelity synthesis of long DNA strands required for applications like gene construction and synthetic biology. glenresearch.com

Synthesis of Modified Oligonucleotides and Nucleic Acid Analogs

This compound serves as a fundamental building block not only for natural DNA but also for a vast array of modified oligonucleotides and nucleic acid analogs. These synthetic molecules are engineered with specific chemical alterations to enhance their properties for therapeutic, diagnostic, and research applications. This compound is used to construct the primary DNA sequence, into which specialized phosphoramidites containing modified bases, sugars, or backbones can be incorporated at specific positions using standard automated synthesis protocols.

Antisense oligonucleotides (ASOs) are synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) and modulate protein expression. A prominent class of ASOs are "gapmers," which feature a central block of DNA nucleotides flanked by "wings" of modified nucleotides (e.g., 2'-O-Methoxyethyl). tcichemicals.com The DNA "gap" is crucial as it is recognized by the enzyme RNase H, which cleaves the target mRNA, thereby silencing the gene. This compound is a standard reagent used to synthesize the deoxynucleotide residues in this critical DNA gap. tcichemicals.com The ASO drug Mipomersen is an example of a therapy that utilizes this gapmer design. tcichemicals.comtcichemicals.com

Small interfering RNAs (siRNAs) are another class of therapeutic nucleic acids that operate through the RNA interference (RNAi) pathway to silence genes. An siRNA molecule consists of a guide strand and a passenger strand. The guide strand is incorporated into the RNA-induced silencing complex (RISC), which then targets the complementary mRNA for cleavage. nih.gov While the core of an siRNA is RNA, the synthesis of these complex molecules relies on phosphoramidite chemistry. Often, DNA bases are strategically incorporated into the siRNA strands, or modified nucleosides are used to reduce off-target effects and improve stability. nih.gov this compound is used as a standard building block when deoxyguanosine is required within these synthetic siRNA constructs.

DNA probes are oligonucleotides that have been tagged with a reporter molecule, such as a fluorophore, and are used to detect the presence of specific nucleic acid sequences. This compound is essential for synthesizing the specific DNA sequence of the probe that provides its target specificity.

The construction of these complex probes on automated synthesizers uses a combination of standard phosphoramidites, like this compound, and specialized phosphoramidites carrying the desired modifications. For example, in the synthesis of a dual-labeled fluorescent probe, the main body of the oligonucleotide is assembled using standard DNA phosphoramidites. Then, a special phosphoramidite containing a fluorescent dye or a quencher molecule is coupled at the desired position, often at the 5' or 3' end. Research on novel probes, such as those incorporating selenium-modified fluorescent nucleosides for structural studies, explicitly lists standard reagents like DMT-dG phosphoramidite as part of the routine synthesis protocol used to build the main chain of the probe. nih.gov This demonstrates the foundational role of this compound in creating the sequence-specific framework of sophisticated diagnostic and research tools like TaqMan probes and Molecular Beacons.

Synthetic genomics and gene construction involve the de novo synthesis of long DNA constructs, such as genes or entire genomes. The foundational step in these large-scale projects is the chemical synthesis of many shorter oligonucleotides, typically 60 to 200 nucleotides in length. nih.govresearchgate.net These oligonucleotides are produced using high-throughput, automated synthesizers employing standard phosphoramidite chemistry, with this compound being one of the four essential monomers. nih.gov

Once synthesized, these short DNA fragments are purified and then enzymatically assembled into the final, long gene construct. The fidelity of the initial chemical synthesis is critical to the success of the entire project, as errors in the building-block oligonucleotides can be difficult and costly to correct later. The high coupling efficiency and optimized protocols associated with this compound and its counterparts are therefore enabling technologies for the field of synthetic biology. twistbioscience.com Furthermore, advanced techniques like codon-level mutagenesis, which are used to create libraries of gene variants, also rely on the combination of standard DMT-mononucleotide phosphoramidite chemistry with specialized reagents on automated synthesizers. nih.gov

Mechanochemical Synthesis Approaches

Mechanochemistry, a field of chemistry that utilizes mechanical energy to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solution-phase synthesis. nih.govresearchgate.net This approach, often employing techniques like ball milling or liquid-assisted grinding, offers several advantages in the context of nucleic acid synthesis, including drastic reductions in the use of toxic solvents, simplified reaction protocols, and improved mixing of solid reagents. nih.govresearchgate.net

Recent research has demonstrated the feasibility of forming phosphite triester bonds, the fundamental linkage in oligonucleotide synthesis, using mechanochemical methods. nih.gov In one approach, a nucleoside phosphoramidite, such as a DMT-dG(ib) precursor, is coupled with a 5'-OH partially protected nucleoside by ball-milling. nih.govresearchgate.net This solvent-assisted grinding simplifies the reaction, allowing for a reduction in the molar equivalency of both solvents and reactants. nih.gov

A significant advantage of this method is the low formation of hydrolytic by-products. The volume of solvent used is insufficient to fully solubilize the reactants, which minimizes their contact with residual water and thus reduces the opportunity for hydrolysis of the phosphoramidite. nih.gov This is a notable improvement over conventional solution-based reactions where hydrolysis can be a more prominent side reaction. nih.gov Studies have successfully used this approach for the synthesis of dinucleotides, showcasing its potential as a cornerstone for future, more environmentally friendly oligonucleotide production. nih.govresearchgate.net The continued development in this area is driven by organizations and research networks aiming to integrate mechanochemistry into sustainable industrial processes. cost.eumdpi.com

Key Advantages of Mechanochemical Synthesis in Oligonucleotides:

Feature Description Reference
Reduced Solvent Usage Reactions are performed with minimal or no solvent, aligning with green chemistry principles. nih.govnih.gov
Simplified Protocols The process can be more straightforward than multi-step solution-phase synthesis. nih.govresearchgate.net
Lower Hydrolysis Reduced contact with water minimizes the hydrolysis of sensitive phosphoramidite reagents. nih.gov

| Energy Efficiency | Mechanical energy directly drives the reaction, offering a potential alternative to thermal energy. | nih.gov |

Purification Strategies for Oligonucleotides Synthesized with this compound

Following solid-phase synthesis using this compound, the crude product contains the desired full-length oligonucleotide as well as various impurities. These impurities include shorter "failure" sequences from incomplete coupling steps and by-products from cleavage and deprotection reactions. gilson.com Achieving the high purity required for most research and therapeutic applications necessitates effective purification strategies. gilson.comlabx.com The choice of method often depends on the length of the oligonucleotide, the scale of the synthesis, and the required final purity. gilson.com

DMT-on Purification Methodologies (e.g., Reversed-Phase SPE, RP-HPLC)

A widely used and effective strategy for purifying synthetic oligonucleotides is the "DMT-on" or "trityl-on" method. atdbio.com In this approach, the final 5'-dimethoxytrityl (DMT) protecting group is intentionally left on the full-length oligonucleotide after synthesis. biosearchtech.com The lipophilic nature of the DMT group makes the desired product significantly more hydrophobic than the uncapped, shorter failure sequences. shimadzu.com This difference in hydrophobicity is exploited by reversed-phase chromatography techniques like Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC). atdbio.comglenresearch.com

Reversed-Phase Solid-Phase Extraction (RP-SPE): RP-SPE is a rapid and cost-effective method for purifying oligonucleotides. glenresearch.comdiva-portal.org The crude DMT-on mixture is loaded onto a reversed-phase cartridge. The highly hydrophobic DMT-on oligonucleotide is retained by the sorbent, while the more hydrophilic failure sequences are washed away. shimadzu.com After the impurities are removed, the DMT group is cleaved on-cartridge using an acidic solution, and the purified, detritylated oligonucleotide is then eluted. shimadzu.comyale.edu While faster than HPLC, achieving purities over 90% with SPE can require significant method optimization. diva-portal.org

Typical DMT-on SPE Purification Steps:

Step Reagent/Action Purpose Reference
1. Condition Cartridge Acetonitrile (B52724), followed by 2M Triethylammonium Acetate (TEAA) Wets the resin and prepares it for oligonucleotide binding. TEAA acts as an ion-pairing agent. shimadzu.comyale.edu
2. Load Sample Crude DMT-on oligonucleotide solution (often mixed with a high-salt buffer) Binds the hydrophobic DMT-on product to the cartridge. yale.edu
3. Wash Impurities Salt Wash Solution (e.g., 5% Acetonitrile in Sodium Chloride) Removes hydrophilic, uncapped failure sequences and other impurities. yale.edu
4. Detritylate (On-Column) 2% Trifluoroacetic Acid (TFA) in water Cleaves the 5'-DMT group from the bound full-length oligonucleotide. yale.edu
5. Wash Salts/Acid Deionized Water Rinses away residual TFA and salts. yale.edu

| 6. Elute Product | 50% Acetonitrile in water (often with a small amount of base like ammonium (B1175870) hydroxide) | Elutes the purified, detritylated full-length oligonucleotide. | yale.edu |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution purification technique that also leverages the hydrophobicity of the DMT group. glenresearch.com The crude DMT-on mixture is injected onto a reversed-phase column, and components are separated using a gradient of an organic solvent (like acetonitrile) in an aqueous buffer (often containing an ion-pairing agent like TEAA). atdbio.comthermofisher.com The DMT-on product is strongly retained and elutes much later than the failure sequences, allowing for excellent separation. glenresearch.com After collecting the product peak, the DMT group is removed chemically, and the final product is recovered, typically by lyophilization. glenresearch.com RP-HPLC is particularly effective for purifying long oligonucleotides (40-150 nucleotides). atdbio.com

Cleavage and Deprotection Considerations

After the completion of solid-phase synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups on the nucleobases and phosphate backbone must be removed. biosearchtech.combiotage.com This process, known as deprotection, is a critical step that must be performed thoroughly to ensure the biological activity of the oligonucleotide. glenresearch.com

The conditions for cleavage and deprotection are determined by the specific protecting groups used during synthesis. biosearchtech.com For standard DNA synthesis utilizing this compound, the exocyclic amine of guanine is protected by an isobutyryl (ib) group. biotage.com This group, along with the benzoyl (Bz) groups typically used for adenine (B156593) and cytosine, is removed by treatment with a basic solution. biotage.comnih.gov

Concentrated ammonium hydroxide (B78521) is a traditional reagent for this step. biotage.com However, the isobutyryl group on guanine is significantly more resistant to hydrolysis than the benzoyl groups on adenine and cytosine. biotage.com This makes the removal of the isobutyryl group the rate-determining step in the deprotection process. biotage.com To ensure complete deprotection, this often requires extended treatment at elevated temperatures (e.g., overnight at 55°C).

To accelerate the process, alternative reagents and protocols have been developed. A mixture of aqueous methylamine (B109427) and ammonium hydroxide (AMA) can significantly shorten deprotection times. biosearchtech.comglenresearch.com For example, using a monomer set with dmf-dG allows for deprotection in AMA in as little as 10 minutes at 65°C. biosearchtech.com The "UltraFAST" deprotection system, which uses acetyl-protected dC, allows for deprotection in 5 minutes at 65°C and is compatible with iBu-dG. glenresearch.com The choice of deprotection strategy must also consider the stability of any other modifications present in the oligonucleotide. biosearchtech.com

Challenges in Purification of Guanine-Rich Oligonucleotides

Oligonucleotides with a high content of guanine residues present unique purification challenges due to their propensity to form stable secondary structures. labx.com Guanine-rich sequences can self-associate into four-stranded structures known as G-quadruplexes (or G-quartets) through Hoogsteen hydrogen bonding between four guanine bases in a planar arrangement. labx.comacs.org

The formation of these secondary structures can complicate the purification process, particularly during chromatography. labx.com In RP-HPLC, for instance, a single, pure oligonucleotide might present as multiple peaks or a single broad peak due to the presence of different conformations (e.g., monomeric vs. aggregated forms) that have different retention times. This makes it difficult to accurately assess purity and isolate the desired product. labx.comsartorius.com

Several strategies can be employed to overcome these challenges:

Elevated Temperature: Increasing the temperature of the HPLC column (e.g., to 60°C or higher) can provide enough thermal energy to disrupt the hydrogen bonds holding the secondary structures together, leading to sharper peaks and improved separation. labx.comsartorius.com

Denaturing Mobile Phases: Using a mobile phase with a high pH (alkaline conditions) can also help to denature the G-quadruplexes and other secondary structures. labx.com However, this requires a stationary phase, such as a polymeric resin, that is stable under these conditions, as traditional silica-based columns can degrade at high pH. labx.com

Ion-Exchange Chromatography: Anion-exchange HPLC is often a useful technique for purifying oligonucleotides with secondary structures because it can tolerate high pH conditions. atdbio.com

The purification of G-quadruplex forming sequences has been specifically investigated using monolithic stationary phases under ion-exchange conditions, which can offer advantages in separation time while achieving high purity. acs.org

Advancements in Synthesis Technologies

The traditional solid-phase oligonucleotide synthesis (SPOS) method, while highly effective, faces limitations in scalability and reagent consumption. chemrxiv.org To overcome these hurdles, significant advancements are being made in automation and alternative synthesis methodologies.

Automation has transformed oligonucleotide synthesis, enabling high-throughput production with greater efficiency and accuracy. nih.govbccresearch.com Modern automated synthesizers, managed by sophisticated software, streamline the synthesis process, which reduces turnaround times and costs. bccresearch.com These systems allow for the parallel synthesis of a large number of different oligonucleotides. For example, a 1536-channel synthesizer can produce over 3000 oligonucleotides in a single day. nih.gov This high-throughput capability is crucial for applications like genome-wide studies, PCR primer and probe production, and microarray manufacturing. nih.gov

Liquid-phase oligonucleotide synthesis (LPOS) is emerging as a promising, scalable alternative to solid-phase synthesis. chemrxiv.orgnih.gov In LPOS, the growing oligonucleotide is attached to a soluble polymer support, such as polyethylene glycol (PEG). nih.gov This approach offers several advantages, including linear reaction kinetics in a homogeneous solution and the potential to use reagents in stoichiometric amounts, which is more efficient and less wasteful. bachem.com

A significant innovation in this area is the development of one-pot LPOS (OP-LPOS), which combines the coupling, oxidation, and detritylation steps into a single reaction vessel, followed by a single purification step (e.g., precipitation or membrane filtration) per cycle. nih.govacs.orgacs.org This drastically reduces the labor-intensive precipitation and filtration steps required in earlier LPOS methods. nih.gov

Recent developments include:

Tag-assisted OP-LPOS: This method uses a liquid anchor molecule, or "tag," to which the oligonucleotide is assembled, preserving the separation advantages of solid-phase synthesis while achieving a higher volume yield. bachem.com

Membrane-enabled OP-LPOS: This technique utilizes organic solvent-resistant ceramic membranes for purification after each cycle, achieving high stepwise yields and purity with reduced phosphoramidite usage. acs.org

These liquid-phase methods are particularly well-suited for the large-scale manufacturing of therapeutic oligonucleotides due to their potential for scalability and reduced process mass intensity (PMI). bachem.comacs.org

Emerging Applications and Market Trends

The market for oligonucleotide synthesis is experiencing robust growth, driven by expanding applications in therapeutics, diagnostics, and research. bccresearch.comgrandviewresearch.com The global market was valued at approximately $7.0 billion in 2023 and is projected to reach $11.7 billion by 2028. bccresearch.com

Key trends shaping the market include:

Therapeutic Applications: Oligonucleotides are at the forefront of new therapeutic modalities, including antisense therapy, RNA interference (RNAi), and aptamer-based drugs. bccresearch.combarchart.com The success of mRNA-based vaccines has further spurred demand for phosphoramidites as essential reagents in therapeutic development. axispharm.com These therapies are being developed for a wide range of conditions, from genetic disorders and cancer to cardiovascular diseases. grandviewresearch.combarchart.comaxispharm.com

Personalized Medicine: There is a growing need for custom-synthesized oligonucleotides tailored to individual patient genetic profiles. bccresearch.com These are critical for targeted therapies, molecular diagnostics, and companion diagnostics. bccresearch.combarchart.com

Advanced Diagnostics: Oligonucleotides are essential components (probes and primers) for molecular diagnostic assays, including those used for detecting infectious diseases and genetic disorders. barchart.com

Gene Editing and Synthetic Biology: The rise of CRISPR-Cas9 technology has significantly increased the demand for synthetic guide RNAs and repair templates. barchart.com Oligonucleotides are also fundamental to synthetic biology for creating synthetic genes and novel metabolic pathways. barchart.comprnewswire.com

The table below highlights key market drivers and their impact on the demand for phosphoramidites like DMT-dG(ib).

Market DriverDescriptionImpact on this compound Demand
Oligonucleotide Therapeutics Development of drugs based on antisense, siRNA, mRNA, and aptamers for various diseases. bccresearch.comaxispharm.comHigh: Increased need for high-purity, GMP-grade phosphoramidites for clinical and commercial manufacturing.
Personalized Medicine Custom oligonucleotides for diagnostics and therapies based on individual genetic markers. bccresearch.combarchart.comHigh: Drives demand for rapid, custom synthesis of a wide variety of oligonucleotide sequences.
CRISPR Gene Editing Use of synthetic oligonucleotides as guide RNAs and repair templates. barchart.comprnewswire.comGrowing: Increases the need for high-fidelity synthetic RNA and DNA components.
Synthetic Biology Construction of new biological parts, devices, and systems. barchart.comGrowing: Requires synthesis of long, complex DNA fragments and synthetic genes.
Next-Generation Sequencing (NGS) Demand for high-quality oligonucleotides as sequencing primers, probes, and adapters. bccresearch.comSteady: Sustains a foundational demand for research-grade phosphoramidites.

Future developments are expected to focus on integrating artificial intelligence and machine learning into oligonucleotide design to optimize sequence selection and accelerate drug discovery. bccresearch.comprnewswire.com

Q & A

Q. What is the role of DMT-dG(ib) Phosphoramidite in solid-phase oligonucleotide synthesis?

this compound is a protected deoxyguanosine derivative used in automated DNA synthesis. The 5′-dimethoxytrityl (DMT) group prevents undesired branching during chain elongation, while the isobutyryl (ib) group protects the exocyclic amine of guanine from side reactions. During synthesis, the 3′-phosphoramidite group reacts with the 5′-hydroxyl of the growing oligonucleotide chain via tetrazole activation, forming a phosphite triester bond. Post-synthesis, the ib group is removed via concentrated ammonium hydroxide (55–65°C, 2–16 hours depending on protocol) .

Q. How does the choice of base-protecting group (e.g., ib vs. dmf) impact oligonucleotide synthesis outcomes?

The ib group in DMT-dG(ib) requires longer deprotection times (up to 16 hours in NH₃ at 55°C) compared to dimethylformamidine (dmf)-protected dG, which deprotects in 1–2 hours under similar conditions . However, ib is historically preferred for its stability during synthesis cycles. Researchers working with G-rich sequences should prioritize dmf due to reduced risk of incomplete deprotection, which can lead to truncated products or aggregation .

Q. What analytical methods are used to validate the purity of this compound?

Purity is assessed via reversed-phase HPLC (≥99.0%) and ³¹P-NMR (≥98%), with UV/VIS spectroscopy confirming DMT group integrity. Critical parameters include retention time matching and absence of peaks corresponding to hydrolyzed phosphoramidite or DMT-off species .

Advanced Research Questions

Q. How can researchers optimize deprotection conditions for DMT-dG(ib)-containing oligonucleotides to minimize depurination?

Depurination risk increases with prolonged exposure to basic conditions. To balance deprotection efficiency and DNA integrity:

  • Use 65°C for 8–10 hours in NH₃/MeOH (3:1 v/v) for ib removal.
  • Add 0.1 M β-mercaptoethanol to scavenge free radicals.
  • For sensitive sequences, employ a two-step deprotection: 1 hour at 25°C followed by 6 hours at 55°C .
    Post-deprotection, analyze oligonucleotides via MALDI-TOF MS to confirm base integrity and full-length product yield.

Q. What strategies mitigate challenges in synthesizing G-quadruplex-forming sequences using DMT-dG(ib)?

G-quadruplex-prone sequences often suffer from synthesis inefficiency due to hydrogen bonding or steric hindrance. Recommendations:

  • Coupling efficiency : Use fresh tetrazole (0.25 M) and extend coupling time to 300 seconds.
  • Oxidation : Replace standard iodine with 0.02 M iodine in THF/water to minimize side reactions.
  • Capping : Apply rigorous capping (acetic anhydride + DMAP) after each cycle to truncate failure sequences .

Q. How does DMT-dG(ib) stability in acetonitrile solution impact large-scale oligonucleotide synthesis?

DMT-dG(ib) solutions in anhydrous acetonitrile degrade by ~1% per day at 20°C. For multi-day syntheses:

  • Store phosphoramidite solutions at –20°C under argon.
  • Pre-purge synthesizer lines with dry acetonitrile to prevent hydrolysis.
  • Monitor coupling efficiency via trityl cation release; a >95% stepwise yield is acceptable for research-grade oligonucleotides .

Contradictions and Troubleshooting

Q. Why might HPLC analysis show DMT-dG(ib)-derived impurities despite high phosphoramidite purity?

Common impurities include:

  • N-Acetyl species : From incomplete capping during synthesis.
  • DMT-off adducts : Caused by residual moisture in synthesis columns.
    Mitigation: Use molecular sieves in acetonitrile reservoirs and validate synthesizer humidity controls (<10 ppm H₂O) .

Q. How to resolve discrepancies between computational predictions and experimental melting temperatures (Tm) for dG(ib)-containing probes?

The ib group can alter base-pairing kinetics. For accurate Tm prediction:

  • Use nearest-neighbor parameters adjusted for ib steric effects.
  • Validate via UV thermal denaturation in buffer containing 100 mM NaCl and 10 mM MgCl₂ to stabilize secondary structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.